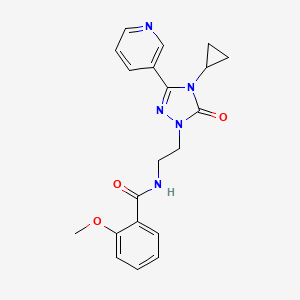
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as DPAQ, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DPAQ is a small molecule inhibitor that targets a specific protein, which is overexpressed in many types of cancer cells.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been extensively studied for its potential applications in cancer research. The protein targeted by N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is involved in several cellular processes, including cell proliferation, migration, and survival. Overexpression of this protein has been linked to the development and progression of various types of cancer, including breast, lung, and colon cancer. Therefore, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been investigated as a potential therapeutic agent for these cancers.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide inhibits the activity of the targeted protein by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal cellular functions, leading to a decrease in cancer cell proliferation and survival. The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has significant biochemical and physiological effects on cancer cells. N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide treatment has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cancer cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in lab experiments is its specificity for the targeted protein. N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide does not affect the activity of other proteins, making it a valuable tool for studying the role of the targeted protein in cancer cells. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in lab experiments. N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a small molecule inhibitor, and its effects may not fully represent the effects of genetic inhibition of the targeted protein. Additionally, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide. One area of focus is the development of more potent and selective inhibitors of the targeted protein. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide and its effects on cancer cells. Another area of interest is the potential use of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research is needed to investigate the safety and efficacy of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in preclinical and clinical trials.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a small molecule inhibitor that has potential applications in cancer research. Its specificity for the targeted protein makes it a valuable tool for studying the role of the protein in cancer cells. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide and its effects on cancer cells. Additionally, the development of more potent and selective inhibitors of the targeted protein could lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide involves several steps, including the preparation of the starting materials, reaction with various reagents, and purification of the final product. The detailed synthesis method of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is beyond the scope of this paper. However, it is worth noting that the synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)15-30-19-7-5-6-16-8-11-21(25-23(16)19)26-12-3-4-13-26/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXSDGIDRDIHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2657559.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2657561.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2657562.png)

![2-amino-N-(3-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2657565.png)
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2657566.png)


![2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2657571.png)